eCF506 (NXP900) is a novel, potent, and highly selective small molecule inhibitor of the SRC family kinases (SFKs), specifically targeting YES1 and SRC with sub-nanomolar potency. [, , ] It is classified as a type 1.5 kinase inhibitor, distinguishing it from other inhibitors by its unique mechanism of action. [, , , ] eCF506 plays a crucial role in scientific research as a valuable tool for studying SFK-mediated signaling pathways and their implications in various diseases, particularly cancer.
Mechanism of Action
Unlike type 1 inhibitors (e.g., dasatinib, bosutinib) that bind to the active "open" conformation of SRC, eCF506 uniquely targets the inactive "closed" conformation. [, , , , ] This binding mode inhibits both the catalytic kinase activity and the scaffolding functions of SRC, preventing phosphorylation and complex formation with its partner proteins, such as FAK. [, , ] This distinct mechanism, termed "conformation-selective inhibition," leads to a more durable blockade of SFK-mediated signaling, potentially offering improved therapeutic advantages over existing SRC inhibitors. [, ]
Physical and Chemical Properties Analysis
eCF506 exhibits excellent water solubility and an optimal pharmacokinetic (PK) profile, including good oral bioavailability. [] This favorable PK profile allows for effective in vivo studies and potential oral administration in clinical settings.
Applications
In vitro studies: Demonstrates potent anti-proliferative effects against various cancer cell lines, including breast cancer [], esophageal squamous cell carcinoma (ESCC) [, ], and gastric cancer []. This highlights its potential as a therapeutic agent for a broad range of cancers.
In vivo studies: Exhibits significant antitumor activity in xenograft models of ESCC [, ] and ovarian clear cell carcinoma [], leading to tumor regression and improved survival.
Mechanism of action studies: Serves as a valuable tool to dissect the complex roles of SFKs and their associated signaling pathways in cancer development and progression. [, , ]
Drug resistance research: Shows promise in overcoming acquired resistance to ALK and EGFR inhibitors, representing a potential therapeutic strategy for patients with resistant tumors. []
Non-cancer applications: Demonstrated efficacy in preclinical models of corneal edema, suggesting potential therapeutic use for non-cancer diseases involving SFK dysregulation. []
Future Directions
Clinical trials: With promising preclinical data, further investigation of eCF506 in human clinical trials is crucial to assess its safety, efficacy, and optimal dosing strategies for various cancer types. [, ]
Compound Description: PP1 is a promiscuous kinase inhibitor known to target a broad spectrum of kinases involved in cancer. It serves as the starting point for the development of eCF506. []
Relevance: eCF506 was derived from PP1 through iterative rounds of ligand-based design and phenotypic screening. The goal was to enhance the potency and selectivity of PP1 towards SRC family kinases while reducing off-target activity. eCF506 represents a more optimized and potent analog of PP1, specifically designed to target SRC with high selectivity over other kinases like ABL. []
Relevance: Unlike Dasatinib, eCF506 inhibits SRC by locking it in its inactive "closed" conformation (type 1.5 inhibitor). This distinct mode of action allows eCF506 to inhibit both the catalytic and scaffolding functions of SRC, potentially leading to more durable pathway inhibition and improved antitumor efficacy compared to Dasatinib. [, ]
Bosutinib
Compound Description: Similar to Dasatinib, Bosutinib is a multi-kinase inhibitor that blocks SRC in its active "open" conformation (type 1 inhibitor). This mechanism can lead to allosteric facilitation of SRC signaling, potentially limiting its effectiveness in some contexts. []
Relevance: eCF506's ability to lock SRC in its inactive "closed" conformation distinguishes it from Bosutinib and other type 1 inhibitors. By preventing both kinase activity and complex formation, eCF506 offers a more comprehensive approach to inhibiting SRC-mediated signaling compared to Bosutinib. []
Alectinib
Compound Description: Alectinib is a targeted therapy drug primarily used for ALK-positive non-small cell lung cancer. While effective, resistance to Alectinib can develop, potentially through mechanisms involving the activation of SRC family kinases. []
Relevance: Studies have shown that eCF506 potently inhibits the proliferation of Alectinib-resistant cancer cell lines. This finding suggests that eCF506 may be a valuable therapeutic option for patients who develop resistance to Alectinib, particularly in cases where SRC family kinase activation contributes to the resistance mechanism. []
Osimertinib
Compound Description: Osimertinib is a targeted therapy used to treat certain types of non-small cell lung cancer with specific EGFR mutations. Similar to Alectinib, resistance to Osimertinib can emerge, and SRC family kinases have been implicated in this process. []
Relevance: Research indicates that combining eCF506 with Osimertinib can effectively overcome Osimertinib resistance in EGFR-mutant cancer cell lines. This synergistic effect highlights the potential of eCF506 in combination therapies, especially for patients who develop resistance to EGFR inhibitors like Osimertinib. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
E 5324, an acyl-CoA cholesterol acyltransferase inhibitor, has been found to inhibit cholesterol esterification and CE mass in atherosclerotic foam cells, derived from either macrophages or arterial smooth muscle cells.
E55888 is a potent and selective full agonist at the 5HT7 serotonin receptor, and is used for investigating the role of 5-HT7 receptors in the perception of pain.
E-6087 is a cyclooxygenase 2 (COX-2) inhibitor potentially for the treatment of osteoarthritis and pain. E-6087 significantly enhanced the response to radiation, reducing mean volume to 32% of tumors treated with radiation only. The combination treatment neither increased apoptosis of tumor cells or stromal cells nor affected tumor microvascular density. In vitro, E-6087 and its active metabolite did not affect clonogenic survival of GL261 cells or human umbilical vein endothelial cell after radiation. In vivo, however, there was a nonsignificant increase in Angiopoietin (Ang)-1 and Tie-2 mRNA levels and a decrease of Ang-2 mRNA levels after combination treatment.
E-6123 is a platelet activating factor inhibitor potentially for the treatment of asthma. E6123 inhibited PAF inhalation-induced bronchoconstriction in guinea pigs with an ED50 value (p.o.) of 1.3 micrograms/kg which was lower than those of other PAF-antagonists such as WEB2347 (ED50 = 26 micrograms/kg) and Y-24180 (ED50 = 12 micrograms/kg). E6123 significantly inhibited PAF inhalation-induced eosinophil infiltration into the bronchiole and trachea, and bronchial hyperreactivity in guinea pigs after oral administration at 1 and 10 micrograms/kg, respectively. E6123 inhibited the PAF-induced increase in intracellular free calcium ion concentration ([Ca2+]i) in guinea pig eosinophils with an IC50 value of 14 nM.